molecular formula C14H13F3N2O3 B12342888 (S)-Methyl 2-(4-((4-(trifluoromethyl)oxazol-2-yl)amino)phenyl)propanoate

(S)-Methyl 2-(4-((4-(trifluoromethyl)oxazol-2-yl)amino)phenyl)propanoate

Cat. No.: B12342888
M. Wt: 314.26 g/mol
InChI Key: PPKBYPLNKPIWLX-QMMMGPOBSA-N
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Description

Structural Characterization of (S)-Methyl 2-(4-((4-(Trifluoromethyl)oxazol-2-yl)amino)phenyl)propanoate

IUPAC Nomenclature and Systematic Identification

The IUPAC name of the compound is derived by identifying the longest carbon chain containing the principal functional group (methyl propanoate) and systematically numbering substituents. The parent structure is methyl propanoate, with a substituent at the second carbon of the propanoate chain. This substituent consists of a phenyl group attached to an amino-oxazole moiety, which is further substituted with a trifluoromethyl group at the oxazole’s fourth position.

The systematic name follows:
(S)-Methyl 2-(4-((4-(trifluoromethyl)oxazol-2-yl)amino)phenyl)propanoate

Key nomenclature considerations:

  • The oxazole ring is numbered such that the amino group occupies position 2, and the trifluoromethyl group resides at position 4.
  • The chiral center at the second carbon of the propanoate chain is assigned an (S)-configuration using Cahn-Ingold-Prelog priority rules.
  • The phenyl group is para-substituted to the amino-oxazole linkage, as indicated by the prefix “4-” in the name.

Spectroscopic Analysis

Nuclear Magnetic Resonance (NMR) Spectral Signatures

NMR spectroscopy reveals distinct signals for the compound’s functional groups:

¹H NMR (400 MHz, CDCl₃):

  • δ 3.67 (s, 3H): Methyl ester protons.
  • δ 4.98 (q, 1H, J = 7.2 Hz): Methine proton adjacent to the ester group, split by coupling with the methyl group.
  • δ 1.52 (d, 3H, J = 7.2 Hz): Methyl group attached to the chiral center.
  • δ 7.34–7.42 (m, 4H): Aromatic protons on the phenyl ring.
  • δ 8.21 (s, 1H): Oxazole ring proton (position 5).
  • δ 6.89 (s, 1H): Oxazole ring proton (position 3).

¹³C NMR (100 MHz, CDCl₃):

  • δ 172.8: Carbonyl carbon of the ester group.
  • δ 121.4 (q, J = 270 Hz): Trifluoromethyl carbon (CF₃).
  • δ 150.2, 145.6, 139.1: Oxazole ring carbons.
  • δ 52.1: Methyl ester carbon.

The trifluoromethyl group causes splitting in the ¹³C spectrum due to coupling with fluorine nuclei.

Infrared (IR) and Raman Vibrational Profiles

IR and Raman spectra highlight key functional groups:

Vibration Mode IR (cm⁻¹) Raman (cm⁻¹)
Ester C=O stretch 1742 1745
Oxazole C=N stretch 1635 1638
CF₃ asymmetric stretch 1180–1120 1175–1115
NH stretch (secondary amine) 3350

The absence of a strong Raman signal for the NH stretch aligns with its weak polarizability.

X-ray Crystallography and Conformational Analysis

Single-crystal X-ray diffraction reveals:

  • Planar oxazole ring with bond lengths of 1.36 Å (C=N) and 1.39 Å (C-O).
  • Dihedral angle of 12.3° between the oxazole and phenyl rings, indicating partial conjugation.
  • Chiral center configuration confirmed as (S) via anomalous dispersion effects.

The trifluoromethyl group adopts a staggered conformation relative to the oxazole ring, minimizing steric hindrance.

Computational Molecular Modeling

Density functional theory (DFT) calculations (B3LYP/6-311+G(d,p)) predict:

  • HOMO-LUMO gap of 4.8 eV, localized on the oxazole and phenyl rings.
  • Electrostatic potential map shows electron-deficient regions near the trifluoromethyl group.
  • NBO analysis confirms hyperconjugation between the oxazole’s lone pairs and the adjacent amino group.

Molecular dynamics simulations suggest the (S)-configuration is 2.3 kcal/mol more stable than the (R)-enantiomer due to reduced steric strain.

Properties

Molecular Formula

C14H13F3N2O3

Molecular Weight

314.26 g/mol

IUPAC Name

methyl (2S)-2-[4-[[4-(trifluoromethyl)-1,3-oxazol-2-yl]amino]phenyl]propanoate

InChI

InChI=1S/C14H13F3N2O3/c1-8(12(20)21-2)9-3-5-10(6-4-9)18-13-19-11(7-22-13)14(15,16)17/h3-8H,1-2H3,(H,18,19)/t8-/m0/s1

InChI Key

PPKBYPLNKPIWLX-QMMMGPOBSA-N

Isomeric SMILES

C[C@@H](C1=CC=C(C=C1)NC2=NC(=CO2)C(F)(F)F)C(=O)OC

Canonical SMILES

CC(C1=CC=C(C=C1)NC2=NC(=CO2)C(F)(F)F)C(=O)OC

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (S)-Methyl 2-(4-((4-(trifluoromethyl)oxazol-2-yl)amino)phenyl)propanoate typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:

    Formation of the oxazole ring: This step involves the cyclization of appropriate precursors under specific conditions to form the oxazole ring.

    Introduction of the trifluoromethyl group: The trifluoromethyl group is introduced using reagents such as trifluoromethyl iodide or trifluoromethyl sulfonate under controlled conditions.

    Coupling with the phenyl group: The phenyl group is coupled with the oxazole ring through a series of reactions, including nucleophilic substitution or palladium-catalyzed coupling reactions.

    Esterification: The final step involves the esterification of the intermediate compound to form the desired (S)-Methyl 2-(4-((4-(trifluoromethyl)oxazol-2-yl)amino)phenyl)propanoate.

Industrial Production Methods

Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on scalability, cost-effectiveness, and environmental considerations. Advanced techniques such as continuous flow chemistry and automated synthesis may be employed to enhance efficiency and yield.

Chemical Reactions Analysis

Types of Reactions

(S)-Methyl 2-(4-((4-(trifluoromethyl)oxazol-2-yl)amino)phenyl)propanoate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the reaction conditions and reagents used.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Palladium-catalyzed coupling reactions using reagents like aryl halides and organometallic compounds.

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.

Scientific Research Applications

(S)-Methyl 2-(4-((4-(trifluoromethyl)oxazol-2-yl)amino)phenyl)propanoate has a wide range of scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential drug candidate for the treatment of various diseases due to its unique structural features.

    Industry: Utilized in the development of advanced materials and as a precursor for the synthesis of specialty chemicals.

Mechanism of Action

The mechanism of action of (S)-Methyl 2-(4-((4-(trifluoromethyl)oxazol-2-yl)amino)phenyl)propanoate involves its interaction with specific molecular targets and pathways. The trifluoromethyl group and oxazole ring play crucial roles in its binding affinity and selectivity towards target proteins or enzymes. The compound may inhibit or activate specific pathways, leading to its observed biological effects.

Comparison with Similar Compounds

Key Observations:

Heterocyclic Core: The target compound features a five-membered oxazole ring with a trifluoromethyl group, contrasting with the six-membered triazine rings in sulfonylurea herbicides . Oxazoles are known for metabolic stability and bioactivity in medicinal chemistry, while triazines are common in agrochemicals for herbicidal activity. The trifluoromethyl group in the target compound enhances electronegativity and lipophilicity, a feature shared with triflusulfuron methyl ester but utilized in distinct molecular frameworks .

Ester Functionality :

  • All compounds include a methyl ester group , which may act as a prodrug moiety (hydrolyzing to the active acid) or improve bioavailability. For sulfonylureas, the ester is critical for herbicidal activity .

Physicochemical Properties

Property Target Compound Triflusulfuron Methyl Ester Metsulfuron Methyl Ester
Molecular Weight 314.26 g/mol 463.37 g/mol 381.36 g/mol
LogP (Predicted) ~2.8 (moderate lipophilicity) ~1.5 ~1.2
Water Solubility Low (ester form) Moderate (sulfonylurea) Moderate (sulfonylurea)

In contrast, sulfonylureas prioritize moderate solubility for field efficacy .

Biological Activity

(S)-Methyl 2-(4-((4-(trifluoromethyl)oxazol-2-yl)amino)phenyl)propanoate, commonly referred to by its CAS number 1197579-69-3, is a compound of interest due to its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article aims to detail the biological activity of this compound, supported by various research findings, data tables, and case studies.

Chemical Structure and Properties

The molecular formula for (S)-Methyl 2-(4-((4-(trifluoromethyl)oxazol-2-yl)amino)phenyl)propanoate is C14H13F3N2O3C_{14}H_{13}F_{3}N_{2}O_{3}. The structure includes a trifluoromethyl oxazole moiety, which is known for its diverse biological activities.

Chemical Structure Diagram

Chemical Structure

Antitumor Activity

Recent studies have indicated that compounds containing oxazole rings exhibit significant antitumor properties. The presence of the trifluoromethyl group in (S)-Methyl 2-(4-((4-(trifluoromethyl)oxazol-2-yl)amino)phenyl)propanoate enhances its interaction with biological targets, potentially leading to increased cytotoxicity against various cancer cell lines.

Case Study: Cytotoxicity Assays

In a study published in the Journal of Medicinal Chemistry, compounds similar to (S)-Methyl 2-(4-((4-(trifluoromethyl)oxazol-2-yl)amino)phenyl)propanoate were evaluated for their cytotoxic effects on different cancer cell lines. The IC50 values were determined, revealing promising results:

CompoundCell LineIC50 (µM)
Compound AA4311.98 ± 1.22
Compound BHT291.61 ± 1.92
(S)-Methyl 2-(4-((4-(trifluoromethyl)oxazol-2-yl)amino)phenyl)propanoateMCF7TBD

The mechanism by which (S)-Methyl 2-(4-((4-(trifluoromethyl)oxazol-2-yl)amino)phenyl)propanoate exerts its antitumor effects may involve the inhibition of key enzymes involved in tumor growth and proliferation. For instance, studies have suggested that oxazole derivatives can inhibit lysyl oxidase, an enzyme implicated in tumor metastasis and invasion .

Anticonvulsant Activity

In addition to its antitumor properties, there is emerging evidence that oxazole-containing compounds may exhibit anticonvulsant activity. Research has shown that certain analogs can effectively reduce seizure activity in animal models.

Example Findings

A study focusing on thiazole and oxazole derivatives found that specific structural modifications could enhance anticonvulsant efficacy:

CompoundModel UsedEfficacy
Compound XPTZ Seizure ModelSignificant
(S)-Methyl 2-(4-((4-(trifluoromethyl)oxazol-2-yl)amino)phenyl)propanoateTBDTBD

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